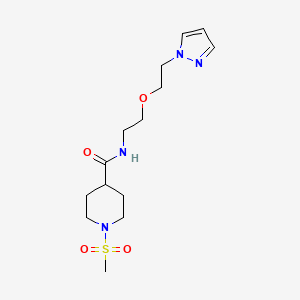

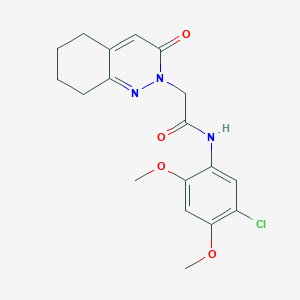

N-methyl-3-(prop-2-enamido)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-methyl-3-(prop-2-enamido)benzamide, also known as N-(2-propenyl)-N-methyl-3-aminobenzamide (NMN), is a chemical compound that has been of great interest in scientific research due to its potential applications in various fields. NMN is a derivative of nicotinamide, a form of vitamin B3, and has been found to have various biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Photocatalytic Degradation

- Photocatalytic degradation of propyzamide was studied using TiO2-loaded adsorbent supports, showing enhanced mineralization rates and reduced concentrations of toxic intermediates in the solution (Torimoto et al., 1996).

Supramolecular Gelators

- N-(thiazol-2-yl) benzamide derivatives were investigated as supramolecular gelators, with specific compounds displaying gelation behavior and forming stable gels in ethanol/water and methanol/water mixtures (Yadav & Ballabh, 2020).

Anticonvulsant Activity

- Research on enaminones derived from various benzamides explored their structural parameters necessary for anticonvulsant activity, revealing significant differences in activity based on their three-dimensional structures (Foster et al., 1999).

Neuroleptic Activity

- The synthesis of benzamides of N,N-disubstituted ethylenediamines as potential neuroleptics showed a correlation between structure and activity, with specific compounds being more active than linear benzamides (Iwanami et al., 1981).

Histone Deacetylase Inhibition

- N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) , an isotype-selective histone deacetylase inhibitor, showed significant antitumor activity and entered clinical trials as a potential anticancer drug (Zhou et al., 2008).

Antimicrobial Evaluation

- N-Benzimidazol-1-Yl-Methyl-Benzamide derivatives were synthesized and showed effective antimicrobial properties against various pathogens (Sethi et al., 2016).

Antiproliferative Activity

- A study on N-Alkyl-2-(substitutedbenzamido) benzamides and related compounds explored their potential as sigma-1 receptor agonists with anti-cancer activity, identifying compounds with potent cytotoxicity against cancer cell lines (Youssef et al., 2020).

Molecular Structure and Antioxidant Activity

- The molecular structure and antioxidant activity of a novel benzamide compound were analyzed using X-ray diffraction and DFT calculations, demonstrating its potential in antioxidant applications (Demir et al., 2015).

Methylation of C-H Bonds

- Research on the methylation of C-H bonds using benzamides and phenyltrimethylammonium salts as reagents was conducted, showing broad scope and high functional-group compatibility (Uemura et al., 2016).

Antimicrobial Agents

- The synthesis and evaluation of isoxazolyl benzoimidazolyl benzamides, acrylamides, and propionamides as antimicrobial agents demonstrated their effectiveness against various bacterial and fungal pathogens (Rajanarendar et al., 2008).

Synthesis and Characterization

- Studies on the synthesis and characterization of various benzamide derivatives also focused on their antioxidant and antibacterial activities, offering potential applications in diverse fields (Yakan et al., 2020).

Propiedades

IUPAC Name |

N-methyl-3-(prop-2-enoylamino)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-3-10(14)13-9-6-4-5-8(7-9)11(15)12-2/h3-7H,1H2,2H3,(H,12,15)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVEBKDGMUVZVKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CC=C1)NC(=O)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-3-(prop-2-enamido)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-imino-10-methyl-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile](/img/structure/B2417996.png)

![6-[[4-(4-chlorophenyl)-5-[(3-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2417998.png)

![N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2417999.png)

![5-Chloro-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine](/img/structure/B2418008.png)

![2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2418010.png)

![7-(4-methoxyphenyl)-4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2418011.png)

![[4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B2418012.png)